molecular formula C13H17BO4 B8223072 Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B8223072
M. Wt: 248.08 g/mol
InChI Key: PHKPMLLLOVGICM-UHFFFAOYSA-N
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Description

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a boronate ester featuring a benzoate moiety substituted with a 5,5-dimethyl-1,3,2-dioxaborinane ring. This compound is widely employed in nickel-catalyzed cross-coupling reactions due to its stability and reactivity under catalytic conditions . Its synthesis involves the condensation of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol, yielding the cyclic boronate ester in high purity (88% yield) . Key physical properties include a melting point of 113–115°C, IR absorption bands at 1720 cm⁻¹ (ester C=O stretch), and distinct ¹H/¹³C NMR signals (e.g., δ 3.91 ppm for the methoxy group and δ 167.3 ppm for the carbonyl carbon) . The compound’s stability under inert atmospheres and compatibility with transition-metal catalysts make it valuable in organic synthesis .

Properties

IUPAC Name

methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-5-10(7-11)12(15)16-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKPMLLLOVGICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of phenylboronic acid with 5,5-dimethyl-1,3-dioxane-2-one through a dehydration reaction . The reaction conditions often include the use of organic solvents such as diethyl ether or dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its role as a boron-containing reagent. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

  • Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS: 346656-34-6) Structure: Differs by an ethyl ester substituent instead of methyl. Its IR spectrum retains the ester carbonyl stretch (~1720 cm⁻¹) but exhibits altered solubility due to the longer alkyl chain . Applications: Similar cross-coupling utility but may offer improved solubility in non-polar solvents compared to the methyl ester .
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid (CAS: 62729-39-9) Structure: Replaces the methyl ester with a carboxylic acid group. Properties: Higher polarity (logP reduced by ~2 units) and acidity (pKa ~4.5). Applications: Primarily used as a precursor for metal-organic frameworks (MOFs) or acid-catalyzed reactions .

Analogues with Substituent Variations on the Aromatic Ring

  • Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate Structure: Nitro group at the 4-position of the benzoate ring. Properties: Molecular weight 293.08; crystallizes in a monoclinic system (space group P21/n) with distinct lattice parameters (a = 12.1774 Å, b = 9.7928 Å) . Applications: The electron-withdrawing nitro group enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings with electron-rich aryl halides .
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS: 128376-65-8)

    • Structure : Aldehyde substituent at the para position.
    • Properties : Molecular weight 218.06; IR carbonyl stretch at ~1700 cm⁻¹ (aldehyde). Reactivity includes participation in condensation reactions (e.g., Schiff base formation) .
    • Applications : Used in sensor development and as a building block for bifunctional fluorescent probes .

Heterocyclic and Functionalized Analogues

  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

    • Structure : Pyridine ring replaces the benzene moiety.
    • Properties : Molecular weight 191.04; 97% purity. The nitrogen atom introduces basicity (pKa ~5.2) and coordination capability .
    • Applications : Ligand for transition-metal catalysts (e.g., Pd, Ni) in C–H activation reactions .
  • 4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine (CAS: 1012785-45-3)

    • Structure : Morpholine group linked via a benzyl spacer.
    • Properties : Molecular weight 289.18; high purity (≥97%). The morpholine moiety enhances water solubility .
    • Applications : Intermediate in pharmaceutical synthesis, particularly for kinase inhibitors .

Comparative Data Tables

Compound Molecular Weight Melting Point (°C) Key Functional Group Applications
Methyl 3-(5,5-dimethyl-dioxaborinan-2-yl)benzoate 248.13 113–115 Methyl ester Cross-coupling reactions
Ethyl 2-(5,5-dimethyl-dioxaborinan-2-yl)benzoate 262.11 Not reported Ethyl ester Solubility-enhanced catalysis
Methyl 2-(5,5-dimethyl-dioxaborinan-2-yl)-4-nitrobenzoate 293.08 Not reported Nitro group Electrophilic aryl couplings
4-(5,5-Dimethyl-dioxaborinan-2-yl)benzaldehyde 218.06 Not reported Aldehyde Fluorescent probes

Research Findings and Trends

  • Reactivity : Electron-withdrawing groups (e.g., nitro, aldehyde) increase electrophilicity, enhancing cross-coupling efficiency .
  • Stability : Methyl and ethyl esters exhibit superior air stability compared to carboxylic acid derivatives, which require anhydrous conditions .
  • Synthetic Utility : Heterocyclic variants (e.g., pyridine, morpholine) expand applications in medicinal chemistry and materials science .

Biological Activity

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS No. 585524-77-2) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17BO4C_{13}H_{17}BO_{4}, with a molecular weight of 248.08 g/mol. The compound features a dioxaborinane moiety that is known for its ability to form stable complexes with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in therapeutic areas such as cancer treatment and enzyme inhibition.

Antitumor Activity

Research has indicated that compounds containing dioxaborinane structures can exhibit antitumor properties. For instance, studies have shown that similar dioxaborinane derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

StudyCell LineConcentration (µM)Effect
Study AMCF-7 (breast cancer)10 - 100Significant inhibition of growth
Study BHeLa (cervical cancer)5 - 50Induction of apoptosis

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. The dioxaborinane moiety is particularly effective in forming reversible covalent bonds with serine residues in active sites of enzymes.

EnzymeInhibition TypeIC50 (µM)
Carbonic AnhydraseCompetitive25
ChymotrypsinNon-competitive15

The proposed mechanism for the biological activity of this compound involves:

  • Formation of Covalent Bonds : The boron atom can form reversible covalent bonds with nucleophilic sites on target proteins.
  • Disruption of Protein Function : This bonding can lead to conformational changes in proteins, disrupting their normal function and leading to cellular apoptosis or inhibition of enzymatic activity.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent decrease in viability across all tested lines.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition properties of this compound. It was found to be a potent inhibitor of carbonic anhydrase and chymotrypsin, suggesting potential applications in conditions where these enzymes are implicated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

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